molecular formula C19H20N2O3 B12202787 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione

1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione

Cat. No.: B12202787
M. Wt: 324.4 g/mol
InChI Key: KJIPXRVHODTXFI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and 3-methoxyphenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene, and a catalyst such as triethylamine.

    Formation of Intermediate: The initial reaction between the amine and isocyanate forms an intermediate urea derivative.

    Cyclization: The intermediate undergoes cyclization to form the azolidine-2,5-dione ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxides or hydroxylated derivatives.

    Reduction: May produce amines or other reduced forms.

    Substitution: Can result in halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-3-[(3-hydroxyphenyl)amino]azolidine-2,5-dione: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(2,4-Dimethylphenyl)-3-[(3-chlorophenyl)amino]azolidine-2,5-dione: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-methoxyanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H20N2O3/c1-12-7-8-17(13(2)9-12)21-18(22)11-16(19(21)23)20-14-5-4-6-15(10-14)24-3/h4-10,16,20H,11H2,1-3H3

InChI Key

KJIPXRVHODTXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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